Galamustine

描述

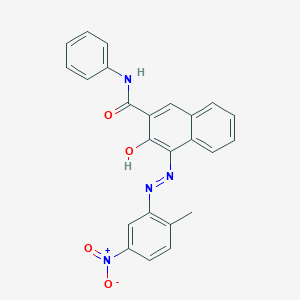

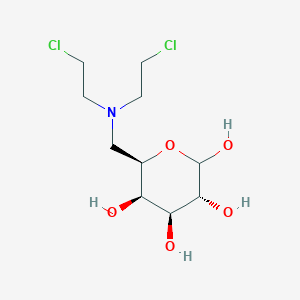

Galamustine is a small molecule drug . It is a DNA inhibitor and DNA alkylating agent . It was initially developed by AbbVie, Inc., but its global highest R&D status is discontinued .

Molecular Structure Analysis

Galamustine has a molecular formula of C10H19Cl2NO5 . It contains a total of 37 bonds; 18 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .

科学研究应用

阿尔茨海默病:加兰他敏通过激活尼古丁乙酰胆碱受体并上调Bcl-2来预防细胞凋亡,这可能解释了它对阿尔茨海默病患者的长期有益效果 (Arias et al., 2004)。另一项研究显示,加兰他敏可以保护神经元免受β-淀粉样蛋白增强的谷氨酸毒性的影响,可能是通过激活α7尼古丁乙酰胆碱受体-PI3K级联 (Kihara et al., 2004)。

与衰老相关的疾病:加拉莫司汀通过抑制细胞衰老和氧化应激来改善D-半乳糖引起的与衰老相关的疾病 (Sun et al., 2018)。

神经保护:美曼汀和加兰他敏的联合使用增加了松鼠的缺血再灌注损伤后存活的金字塔神经元数量,并保留了空间记忆,表明具有神经保护作用 (Lorrio et al., 2009)。

癌症治疗:卡莫司汀片剂,一种相关化合物,对新诊断的高级别胶质瘤患者显示出更高的生存率,与未接受卡莫司汀治疗的患者相比,对复发性胶质母细胞瘤患者也显示出更高的生存率 (Chowdhary et al., 2015)。此外,另一种相关药物洛莫司汀结合DNA中的氮碱基,展示了其在癌症治疗中的潜力 (Mehrotra et al., 2013)。

心脏保护:加兰肽G1已被证明对心肌缺血再灌注损伤具有心脏保护作用,使其成为缺血性心脏病的一种有前途的治疗策略 (Timotin et al., 2017)。

属性

IUPAC Name |

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKGUJJIBXWRNV-CYNREMDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107811-63-2 (hydrochloride) | |

| Record name | Galamustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galamustine | |

CAS RN |

105618-02-8 | |

| Record name | Galamustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

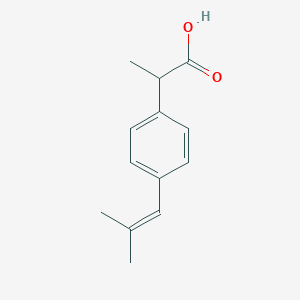

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)